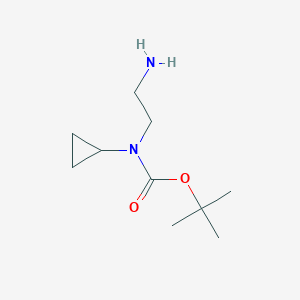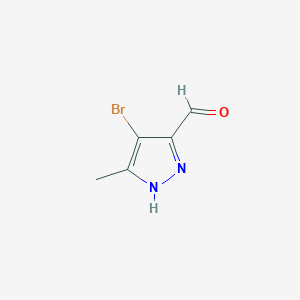
Ethyl-3-(Pyrimidin-2-yloxy)benzoat
Übersicht
Beschreibung
Ethyl 3-(pyrimidin-2-yloxy)benzoate is a chemical compound with the molecular formula C13H12N2O3. It is characterized by the presence of a pyrimidin-2-yloxy group attached to the benzene ring of ethyl benzoate
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 3-(pyrimidin-2-yloxy)benzoate typically begins with ethyl benzoate and pyrimidin-2-ol as the starting materials.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in pyrimidin-2-ol with the ethyl benzoate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 3-(pyrimidin-2-yloxy)benzoate is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: Ethyl 3-(pyrimidin-2-yloxy)benzoate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group in the benzoate moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-2-yloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and aldehydes are common reduction products.
Substitution Products: Substituted pyrimidines and benzoates are formed.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(pyrimidin-2-yloxy)benzoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the interactions of pyrimidinyl derivatives with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Biochemical Pathways
It has been suggested that this compound may have an impact on enzyme activities and microbial populations in the soil .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Ethyl 3-(pyrimidin-2-yloxy)benzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Biochemische Analyse
Biochemical Properties
Ethyl 3-(pyrimidin-2-yloxy)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition is crucial in regulating protein turnover and maintaining cellular homeostasis. Additionally, Ethyl 3-(pyrimidin-2-yloxy)benzoate interacts with dehydrogenases, enzymes involved in oxidation-reduction reactions, thereby influencing cellular metabolism .
Cellular Effects
Ethyl 3-(pyrimidin-2-yloxy)benzoate has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating these pathways, Ethyl 3-(pyrimidin-2-yloxy)benzoate can affect gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(pyrimidin-2-yloxy)benzoate involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in cellular processes, such as reduced protein degradation and altered metabolic flux. Additionally, Ethyl 3-(pyrimidin-2-yloxy)benzoate can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(pyrimidin-2-yloxy)benzoate can change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. Long-term studies have shown that Ethyl 3-(pyrimidin-2-yloxy)benzoate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 3-(pyrimidin-2-yloxy)benzoate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function. At high doses, Ethyl 3-(pyrimidin-2-yloxy)benzoate can cause toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
Ethyl 3-(pyrimidin-2-yloxy)benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics. This interaction can influence the metabolic flux and levels of metabolites within the cell. Additionally, Ethyl 3-(pyrimidin-2-yloxy)benzoate can affect the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, Ethyl 3-(pyrimidin-2-yloxy)benzoate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to modulate cellular processes effectively .
Subcellular Localization
Ethyl 3-(pyrimidin-2-yloxy)benzoate exhibits specific subcellular localization, which is essential for its activity. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization allows Ethyl 3-(pyrimidin-2-yloxy)benzoate to interact with its target biomolecules and exert its effects on cellular function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(pyridin-2-yloxy)benzoate: Similar structure but with a pyridine ring instead of pyrimidine.
Ethyl 3-(thiazol-2-yloxy)benzoate: Contains a thiazole ring instead of pyrimidine.
Uniqueness: Ethyl 3-(pyrimidin-2-yloxy)benzoate is unique due to its specific pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of Ethyl 3-(pyrimidin-2-yloxy)benzoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
ethyl 3-pyrimidin-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVUMKMLXXXCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695136 | |
| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-51-1 | |
| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)





![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

